molecular formula C17H18N2O3 B174019 4-tert-butyl-N-(4-nitrophenyl)benzamide CAS No. 129488-50-2

4-tert-butyl-N-(4-nitrophenyl)benzamide

Cat. No.: B174019
CAS No.: 129488-50-2
M. Wt: 298.34 g/mol
InChI Key: AQAXLQNHEBQOJW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O3 It is a member of the benzamide family, characterized by the presence of a benzamide core substituted with a tert-butyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-tert-butyl-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-tert-butyl-N-(4-nitrophenyl)benzoic acid.

Scientific Research Applications

4-tert-butyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and benzamide moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(3-nitrophenyl)benzamide
  • 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide
  • 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide

Uniqueness

4-tert-butyl-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s chemical behavior and stability compared to its analogs.

Properties

IUPAC Name

4-tert-butyl-N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)13-6-4-12(5-7-13)16(20)18-14-8-10-15(11-9-14)19(21)22/h4-11H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAXLQNHEBQOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385979
Record name 4-tert-butyl-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-50-2
Record name 4-tert-butyl-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYL-N-(4-NITROPHENYL)BENZAMIDE
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